3-Bromo-6-methylquinolin-8-amine
Overview
Description
3-Bromo-6-methylquinolin-8-amine is an organic compound belonging to the quinoline family It features a quinoline core substituted with a bromine atom at the 3-position, a methyl group at the 6-position, and an amine group at the 8-position
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-6-methylquinolin-8-amine are yet to be definitively identified. Quinoline compounds have been known to exhibit potent antimalarial activity . Therefore, it is plausible that this compound may target similar pathways or enzymes in the malaria parasite, Plasmodium falciparum .
Mode of Action
It is known that quinoline compounds can interfere with the life cycle of the malaria parasite . They may inhibit the polymerization of tubulin, a critical component in the cellular structure of phytopathogens . By binding to the α subunit of tubulin, this compound could disrupt the normal functioning of these harmful fungi .
Biochemical Pathways
Given its potential antimalarial activity, it may interfere with the heme detoxification pathway in the malaria parasite . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify heme, a toxic byproduct of hemoglobin digestion.
Result of Action
If it acts similarly to other quinoline compounds, it may cause cell death in the malaria parasite by disrupting critical cellular processes .
Biochemical Analysis
Cellular Effects
3-Bromo-6-methylquinolin-8-amine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of specific genes involved in stress responses or metabolic pathways, thereby affecting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or proteins, leading to changes in their conformation and activity. This can result in enzyme inhibition or activation, as well as alterations in gene expression. The presence of both electron-donating and electron-withdrawing groups in the compound enhances its ability to interact with a wide range of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or stress responses. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in pathways such as glycolysis, the pentose phosphate pathway, and amino acid metabolism. These interactions can lead to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylquinolin-8-amine typically involves multi-step organic reactions. One common method is the bromination of 6-methylquinolin-8-amine. The process begins with the preparation of 6-methylquinolin-8-amine, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-6-methylquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific photophysical properties for use in electronics and optoelectronics.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinolin-8-amine: Lacks the bromine substitution, which can affect its reactivity and biological activity.
3-Bromoquinolin-8-amine: Lacks the methyl group, which can influence its chemical properties and applications.
Quinoline Derivatives: Various quinoline derivatives with different substitutions can exhibit diverse chemical and biological properties.
Uniqueness
3-Bromo-6-methylquinolin-8-amine is unique due to the specific combination of substituents on the quinoline core. The presence of both bromine and methyl groups, along with the amine functionality, provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-bromo-6-methylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDALBRIVEDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855906 | |
Record name | 3-Bromo-6-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858467-30-8 | |
Record name | 3-Bromo-6-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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